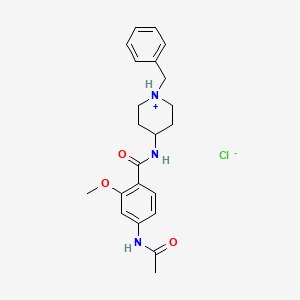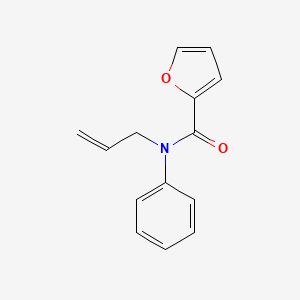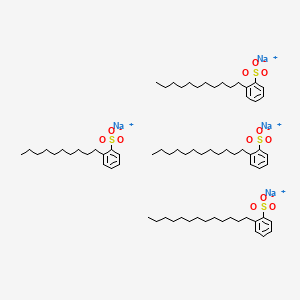
Benzenesulfonic acid, decyl-, sodium salt, mixt. with sodium dodecylbenzenesulfonate, sodium tridecylbenzenesulfonate and sodium undecylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, decyl-, sodium salt, mixed with sodium dodecylbenzenesulfonate, sodium tridecylbenzenesulfonate, and sodium undecylbenzenesulfonate is a complex mixture of surfactants. These compounds are part of the alkylbenzene sulfonate family, which are widely used as surfactants in various industrial and household applications. They are known for their excellent detergent properties, making them common ingredients in cleaning products, personal care items, and industrial cleaners .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid derivatives typically involves the sulfonation of alkylbenzenes. This process is carried out by reacting alkylbenzenes with sulfur trioxide or concentrated sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of these compounds is scaled up using continuous sulfonation processes. This involves the use of reactors where alkylbenzenes are continuously fed and reacted with sulfur trioxide. The resulting sulfonic acids are then neutralized with sodium hydroxide to form the sodium salts .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfonic acids and other oxidation products.
Reduction: Reduction reactions can convert sulfonic acids to sulfides or thiols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid derivatives have a wide range of scientific research applications:
Chemistry: Used as surfactants in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to their surfactant properties.
Medicine: Utilized in drug formulations to enhance solubility and bioavailability.
Industry: Widely used in the production of detergents, emulsifiers, and dispersants
Wirkmechanismus
The primary mechanism of action of these compounds is their ability to reduce surface tension. This property allows them to emulsify oils and suspend dirt particles, making them effective cleaning agents. At the molecular level, they interact with both hydrophobic and hydrophilic substances, facilitating the removal of contaminants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium lauryl sulfate
- Sodium laureth sulfate
- Sodium xylene sulfonate
Comparison
Compared to other surfactants, benzenesulfonic acid derivatives are unique due to their strong detergent properties and ability to function in a wide range of pH conditions. They are also more effective at lower concentrations, making them cost-efficient for industrial applications .
Eigenschaften
CAS-Nummer |
71062-00-5 |
|---|---|
Molekularformel |
C70H112Na4O12S4 |
Molekulargewicht |
1365.9 g/mol |
IUPAC-Name |
tetrasodium;2-decylbenzenesulfonate;2-dodecylbenzenesulfonate;2-tridecylbenzenesulfonate;2-undecylbenzenesulfonate |
InChI |
InChI=1S/C19H32O3S.C18H30O3S.C17H28O3S.C16H26O3S.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17-19(18)23(20,21)22;1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15-17(16)21(18,19)20;1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)20(17,18)19;;;;/h13-14,16-17H,2-12,15H2,1H3,(H,20,21,22);12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);11-12,14-15H,2-10,13H2,1H3,(H,18,19,20);10-11,13-14H,2-9,12H2,1H3,(H,17,18,19);;;;/q;;;;4*+1/p-4 |
InChI-Schlüssel |
WTAKGUCEJADGOD-UHFFFAOYSA-J |
Kanonische SMILES |
CCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


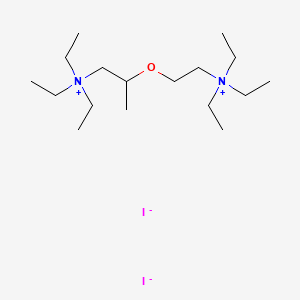
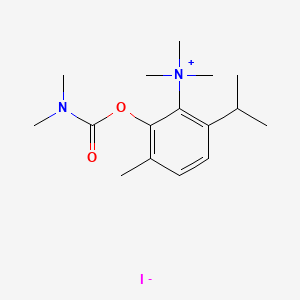
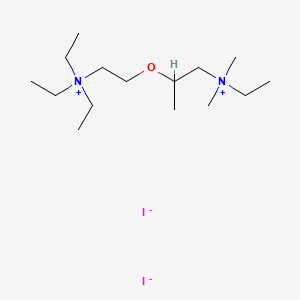
![hydrogen sulfate;1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium](/img/structure/B13774776.png)

![(4Z)-4-[(5-carboxy-3,3-dimethyl-1-octylindol-1-ium-2-yl)methylidene]-2-[(E)-(1-ethyl-3,3-dimethylindol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B13774785.png)
![4-[4-(Octyloxy)benzene-1-sulfonyl]phenol](/img/structure/B13774792.png)
![2,2,2-trifluoro-1-[1-(4-fluorophenyl)-1H-indazol-5-yl]ethanone](/img/structure/B13774800.png)
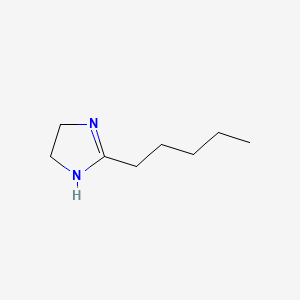
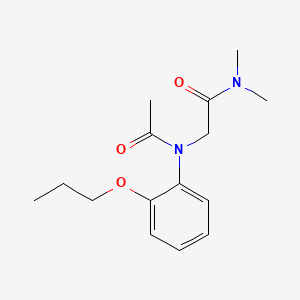
![1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,2,7,7-tetraoxide](/img/structure/B13774824.png)

